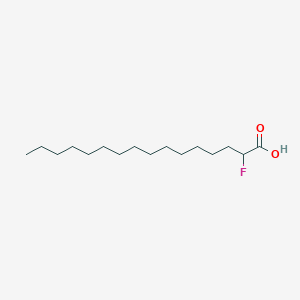

2-Fluoropalmitic acid

Descripción general

Descripción

2-Fluoropalmitic acid is a fluorinated analog of palmitic acid, a long-chain fatty acid

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Fluoropalmitic acid can be synthesized through the fluorination of palmitic acid. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction typically occurs under mild conditions, with the palmitic acid being dissolved in an appropriate solvent such as dichloromethane, and DAST being added dropwise at low temperatures to control the reaction rate .

Industrial Production Methods: Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous in scaling up the production while maintaining safety and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 2-Fluoropalmitic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it back to palmitic acid.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or sodium ethoxide.

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Produces palmitic acid.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Therapeutic Applications in Cancer Treatment

1. Anti-Glioma Agent

2-FPA has been identified as a promising candidate for the treatment of glioblastomas (GBMs), which are among the most aggressive brain tumors. Research indicates that 2-FPA functions as an acyl-CoA synthetase inhibitor, effectively suppressing the viability and stem-like phenotype of glioma stem cells (GSCs) .

- Mechanism of Action : The compound was shown to inhibit proliferation and invasion in glioma cell lines. Notably, when used in combination with temozolomide (TMZ), a standard chemotherapeutic agent for GBM, 2-FPA significantly enhanced the cytotoxic effects of TMZ, indicating a synergistic relationship that could overcome chemoresistance .

-

Case Study Findings :

- In Vitro Studies : Treatment with 2-FPA resulted in reduced expression of key markers associated with GSCs, such as CD133 and SOX-2, while also decreasing matrix metalloproteinase (MMP-2) activity and increasing methylation of the MGMT promoter .

- Future Directions : Further physiological studies are necessary to evaluate the efficacy of 2-FPA in vivo and its potential integration into clinical protocols for GBM treatment.

Metabolic Regulation

2. Modulation of Lipid Metabolism

2-FPA's role extends beyond oncology; it is also involved in lipid metabolism regulation. Research indicates that saturated fatty acids like palmitate can induce hepatic lipotoxicity, contributing to conditions such as non-alcoholic fatty liver disease (NAFLD). 2-FPA's influence on peroxisome proliferator-activated receptor gamma (PPARγ) signaling is noteworthy .

- Impact on Hepatic Cells : Studies have shown that exposure to palmitate leads to PPARγ transactivation, which is associated with increased intracellular triacylglycerol accumulation. The upregulation of nicotinamide N-methyltransferase (NNMT) was identified as a mechanism through which palmitate affects PPARγ activity . This suggests that 2-FPA may play a role in mitigating lipid-induced toxicity by modulating these pathways.

Inhibition of Sphingosine Biosynthesis

3. Cellular Signaling Pathways

Another significant application of 2-FPA is its ability to inhibit sphingosine biosynthesis and long-chain acyl-CoA synthetases (ACS). This inhibition can have various implications in cellular signaling and metabolism .

- Research Insights :

- IC50 Value : The inhibitory effect of 2-FPA on sphingosine biosynthesis has an IC50 value of approximately 0.2 mM, indicating its potency as a biochemical tool for studying sphingolipid metabolism .

- Potential Applications : Understanding how 2-FPA affects these pathways could lead to novel therapeutic strategies for diseases linked to sphingolipid dysregulation.

Summary Table of Applications

Mecanismo De Acción

2-Fluoropalmitic acid exerts its effects primarily by inhibiting acyl-CoA synthetase, an enzyme involved in fatty acid metabolism. This inhibition disrupts the normal metabolic processes of fatty acids, leading to reduced viability and proliferation of cancer cells. The compound also affects the expression of key proteins and enzymes involved in cell growth and survival, such as phosphor-ERK, CD133, and SOX-2 .

Comparación Con Compuestos Similares

Palmitic Acid: The non-fluorinated analog, commonly found in nature.

2-Fluorostearic Acid: Another fluorinated fatty acid with similar properties but a longer carbon chain.

2-Fluoromyristic Acid: A shorter-chain fluorinated fatty acid.

Uniqueness: 2-Fluoropalmitic acid is unique due to its specific position of fluorination, which significantly alters its interaction with enzymes and metabolic pathways compared to its non-fluorinated analogs. This makes it a valuable tool in biochemical research and a potential therapeutic agent .

Actividad Biológica

2-Fluoropalmitic acid (2-FPA) is a fluorinated fatty acid that has garnered attention due to its potential therapeutic applications, particularly in oncology and infectious disease treatment. This article explores the biological activity of 2-FPA, focusing on its mechanisms of action, effects on various cell types, and implications for future research.

2-FPA is an analog of palmitic acid and acts primarily as an acyl-CoA synthetase inhibitor . By inhibiting long-chain acyl-CoA synthetases (ACSLs), 2-FPA disrupts fatty acid metabolism, which is crucial for cellular functions such as membrane synthesis and energy production. This inhibition leads to several downstream effects:

- Reduction in Cell Viability : Studies have shown that 2-FPA significantly suppresses the viability of glioma stem cells (GSCs) and other cancer cell lines.

- Inhibition of Proliferation : The compound has been demonstrated to inhibit the proliferation of glioma cells in a dose-dependent manner.

- Alteration of Gene Expression : 2-FPA reduces the expression of key oncogenes such as CD133 and SOX-2, which are associated with stemness in cancer cells.

Anti-Glioma Effects

Recent studies have identified 2-FPA as a promising candidate for glioblastoma treatment. In one study, 2-FPA was screened from a library of over 1,300 compounds and found to:

- Suppress GSC Viability : It inhibited both the viability and stem-like phenotype of GSCs, which are notoriously resistant to conventional therapies.

- Enhance Chemotherapy Efficacy : When combined with temozolomide (TMZ), a standard chemotherapy for glioblastoma, 2-FPA exhibited synergistic effects, enhancing TMZ's cytotoxicity against glioma cells .

Table 1: Effects of this compound on Glioma Cells

| Parameter | Effect |

|---|---|

| Cell Viability | Significant reduction |

| Proliferation | Inhibition observed |

| Sphere Formation | Suppressed |

| MMP-2 Activity | Reduced |

| Gene Expression | Decreased phosphor-ERK, CD133 |

Impact on Infectious Diseases

In addition to its anti-cancer properties, 2-FPA has been studied for its effects on infectious agents. Specifically, it has shown inhibitory effects on the growth of Chlamydia trachomatis by blocking the activity of ACSLs necessary for bacterial growth. The compound reduced the formation of infectious progeny in a dose-dependent manner, indicating its potential as an antimicrobial agent .

Case Studies and Research Findings

- Glioblastoma Treatment : A study published in PubMed highlighted the effectiveness of 2-FPA in reducing GSC viability and enhancing the effects of TMZ. It was concluded that further physiological studies are necessary to explore its efficacy in vivo .

- Chlamydia Inhibition : Another research article demonstrated that 2-FPA significantly impeded C. trachomatis growth without affecting bacterial entry into host cells. This suggests that the mechanism of action is independent of lipid droplet formation .

Future Directions

The promising results obtained from studies on 2-FPA indicate several avenues for future research:

- In Vivo Studies : To validate the efficacy observed in vitro, comprehensive animal studies are required to assess the therapeutic potential against glioblastoma.

- Broader Antimicrobial Applications : Investigating the spectrum of infections susceptible to 2-FPA could lead to novel treatments for bacterial infections resistant to current antibiotics.

- Mechanistic Studies : Further elucidation of the molecular pathways affected by 2-FPA will enhance understanding and potentially reveal additional therapeutic targets.

Propiedades

IUPAC Name |

2-fluorohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31FO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRIJJOLCNCSNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347659 | |

| Record name | 2-Fluorohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16518-94-8 | |

| Record name | 2-Fluorohexadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016518948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16518-94-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluorohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the proposed mechanism of action for 2-fluoropalmitic acid against glioblastoma?

A1: While the exact mechanism is still under investigation, the research suggests that 2-FPA, as an acyl-CoA synthetase inhibitor, exerts its anti-glioma effects through multiple pathways [, ]:

- Suppression of Stem-Like Phenotype: 2-FPA inhibits the expression of stemness markers such as CD133 and SOX-2, potentially limiting the self-renewal and tumorigenic capacity of glioblastoma stem cells (GSCs). []

- Inhibition of Proliferation and Invasion: 2-FPA reduces the phosphorylation of ERK and STAT3 signaling pathways, known to be involved in cell proliferation and survival. It also suppresses MMP-2 activity, which plays a role in tumor invasion. [, ]

- Epigenetic Modification: 2-FPA increases the methylation of the MGMT promoter. MGMT is a DNA repair enzyme, and its silencing through methylation can enhance the efficacy of temozolomide (TMZ) chemotherapy. []

Q2: How does the combination of this compound and temozolomide impact glioblastoma treatment?

A2: Research indicates a synergistic effect when 2-FPA is combined with TMZ [, ]. This means that the combined treatment exhibits greater efficacy than either agent alone. 2-FPA potentially enhances TMZ's cytotoxic effect by suppressing MGMT expression through promoter methylation, thus hindering DNA repair in glioblastoma cells and increasing their susceptibility to TMZ-induced damage [].

Q3: What further research is needed to translate the findings on this compound into clinical applications for glioblastoma?

A3: While promising, the research on 2-FPA is still in its early stages. Further investigations are crucial to determine its potential as a viable therapeutic option for glioblastoma:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.